4-{1-[3-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carbonyl}morpholine
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Overview
Description
4-{1-[3-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carbonyl}morpholine is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperidine ring and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[3-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carbonyl}morpholine typically involves multiple steps, starting with the preparation of the trifluoromethylpyridine intermediate. One common method involves the trifluoromethylation of 4-iodobenzene . The subsequent steps include the formation of the piperidine ring and the attachment of the morpholine moiety through various coupling reactions, such as the Suzuki–Miyaura coupling .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations. The process may also involve purification steps such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-{1-[3-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carbonyl}morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The trifluoromethyl group and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carbonyl compounds, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
4-{1-[3-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carbonyl}morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Mechanism of Action
The mechanism of action of 4-{1-[3-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carbonyl}morpholine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, leading to specific biological effects. The piperidine and morpholine moieties may also contribute to the compound’s overall activity by influencing its solubility, stability, and reactivity .
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(Trifluoromethyl)pyridin-4-yl]piperazine
- 4-(3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzyl)piperidine-1
Uniqueness
4-{1-[3-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carbonyl}morpholine is unique due to its specific combination of functional groups and structural features The presence of the trifluoromethyl group enhances its chemical stability and biological activity, while the piperidine and morpholine rings provide additional sites for chemical modification and interaction with biological targets
Properties
Molecular Formula |
C16H20F3N3O2 |
---|---|
Molecular Weight |
343.34 g/mol |
IUPAC Name |
morpholin-4-yl-[1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]methanone |
InChI |
InChI=1S/C16H20F3N3O2/c17-16(18,19)13-4-1-5-20-14(13)22-6-2-3-12(11-22)15(23)21-7-9-24-10-8-21/h1,4-5,12H,2-3,6-11H2 |
InChI Key |
IFZIAEMGPMRUTG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=CC=N2)C(F)(F)F)C(=O)N3CCOCC3 |
Origin of Product |
United States |
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